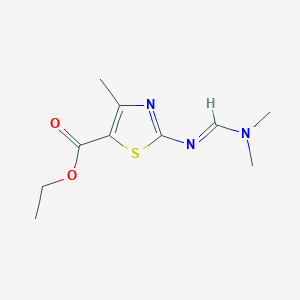![molecular formula C20H16Cl2N2O6S B2963192 N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide CAS No. 339015-29-1](/img/structure/B2963192.png)
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide”, it would include a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), two chloro groups, a methoxyethoxy group, a nitro group, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would depend on the conditions. For example, under acidic conditions, the carboxamide group might hydrolyze to form a carboxylic acid and an amine .Applications De Recherche Scientifique
1. Organic Synthesis and Modification
Compounds containing thiophene, nitrophenyl, and methoxy groups play a crucial role in organic synthesis. For example, thiophene derivatives are utilized in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, showcasing their utility in the homologation of alkyl halides (Beney, Boumendjel, & Mariotte, 1998). Additionally, the postfunctionalization of polythiophenes with various functional groups, including nitro and methoxy, can significantly alter the optical and photophysical properties of these materials, which is beneficial for applications in optoelectronics and materials science (Li, Vamvounis, & Holdcroft, 2002).
2. Material Science and Engineering
Thiophene-based compounds are integral to the development of new materials with enhanced properties. For instance, the synthesis of polymers with flexible main-chain ether linkages and ortho-phenylene units derived from bis(ether-carboxylic acid) or bis(ether amine) showcases the potential for creating high-performance polyamides with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000). Such materials are valuable for a wide range of applications, including flexible electronics and high-temperature resistant materials.
3. Chemical Analysis and Sensing
The study of substituted benzo[b]thiophenes, where substituents like nitro, methoxy, and chloro can be introduced, highlights the synthetic versatility of thiophene-based compounds. These materials have applications in chemical sensing and analysis due to their distinct chemical reactivity and the ability to undergo specific interactions with target analytes (Pié & Marnett, 1988).
4. Photophysical Studies
The incorporation of nitro and methoxy groups into thiophene-based compounds also impacts their photophysical properties. For example, the study of solid-state emission and tuning of optical properties in polythiophenes demonstrates how molecular control through substituents can enhance material performance in optoelectronic applications (Li, Vamvounis, & Holdcroft, 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O6S/c1-28-7-8-29-18-11-16(14(21)10-15(18)22)23-20(25)19-17(6-9-31-19)30-13-4-2-12(3-5-13)24(26)27/h2-6,9-11H,7-8H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRPBZDDMDZDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)


![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2963113.png)


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2963116.png)


![Ethyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride](/img/structure/B2963127.png)

![N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide](/img/structure/B2963130.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine](/img/structure/B2963131.png)

